molecular formula C16H17NO3S2 B2808654 (E)-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 1431637-27-2

(E)-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2808654
CAS No.: 1431637-27-2
M. Wt: 335.44
InChI Key: VMWUFJNJWBGKCB-UKTHLTGXSA-N
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Description

Its structure features a thiazolidinone core substituted with a 4-isopropylbenzylidene group at position 5 and a propanoic acid chain at position 2. The (E)-stereochemistry of the benzylidene moiety is critical for molecular interactions, such as π-stacking or hydrogen bonding with biological targets .

The compound is synthesized via Knoevenagel condensation between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 4-isopropylbenzaldehyde under acidic conditions .

Properties

IUPAC Name

3-[(5E)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-10(2)12-5-3-11(4-6-12)9-13-15(20)17(16(21)22-13)8-7-14(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWUFJNJWBGKCB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article delves into the compound's biological activity, supported by recent research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidin moiety linked to a propanoic acid side chain, with an isopropylbenzylidene substituent that enhances its biological profile. The molecular formula indicates a rich presence of carbon, hydrogen, nitrogen, oxygen, and sulfur, contributing to its reactivity and potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiazolidinones. For instance, derivatives of 2-thioxothiazolidin-4-one have shown notable cytotoxicity against various cancer cell lines:

  • Cytotoxicity Studies :
    • Compound 1 exhibited a 64.4% inhibition of MCF-7 breast cancer cells at 100 µg/mL .
    • Another derivative demonstrated an IC50 value of 10 µM against HCT116 colorectal adenocarcinoma cells .

Table 1 summarizes the cytotoxic effects of various thiazolidinone derivatives:

CompoundCell LineIC50 (µM)% Inhibition at 100 µg/mL
1 MCF-7N/A64.4%
2 HCT11610N/A
3 A54928.6N/A
4 DU-145<25N/A

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Research shows that similar thiazolidinone derivatives exhibit significant antibacterial activity:

  • Minimum Inhibitory Concentrations (MIC) :
    • Compound 8 showed MIC values ranging from 0.004 to 0.03 mg/mL against various bacterial strains .

Table 2 provides an overview of the antimicrobial efficacy:

CompoundBacterial StrainMIC (mg/mL)
8 Bacillus cereus0.015
9 Staphylococcus aureus0.03
10 Escherichia coli>0.20

The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets:

  • Anticancer Mechanism : Thiazolidinones may inhibit key protein kinases involved in cell proliferation and survival pathways.
  • Antimicrobial Mechanism : They may disrupt bacterial cell membranes or inhibit essential enzymatic functions leading to cell death.

Case Studies and Research Findings

A study by Nguyen et al. synthesized various thiazolidinone derivatives and evaluated their anticancer activities across multiple cell lines, demonstrating that modifications in the structure significantly influenced their efficacy . Another study focused on the SAR of these compounds, revealing that specific substituents could enhance cytotoxicity while reducing toxicity to normal cells .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., isopropyl, chlorophenyl) may hinder enzyme binding but improve selectivity for hydrophobic active sites .

Physicochemical Properties

Melting points, yields, and spectral data for analogs provide insights into the target compound’s behavior:

Compound (Example) Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound (Inferred) ~70–85* ~150–170* Expected C=O (1680–1700 cm⁻¹), C=S (1250 cm⁻¹)
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 72 136–138 C=O (1695 cm⁻¹), NO₂ (1520 cm⁻¹)
3-[5-[(4-Chlorophenylamino)methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoic acid 84 208–210 NH (3280 cm⁻¹), C-Cl (750 cm⁻¹)

*Predicted based on analogs in .

Key Observations :

  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit lower yields (~67–72%) compared to electron-donating substituents (~83–85%) due to steric and electronic challenges in condensation reactions .
  • Thermal Stability : Higher melting points (e.g., 208–210°C for chlorophenyl derivatives) correlate with increased crystallinity from halogen or hydrogen-bonding interactions .

Key Observations :

  • Antimicrobial Potential: The 4-isopropyl group’s lipophilicity may enhance activity against Gram-positive bacteria (e.g., Staphylococcus) by improving membrane penetration .

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